molecular formula C12H16O4 B073402 3,4,5-Trimethoxycinnamyl alcohol CAS No. 1504-56-9

3,4,5-Trimethoxycinnamyl alcohol

Cat. No.: B073402
CAS No.: 1504-56-9
M. Wt: 224.25 g/mol
InChI Key: HZDDMDAKGIRCPP-SNAWJCMRSA-N
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Description

3,4,5-Trimethoxycinnamyl alcohol, also known as (E)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-ol, is an organic compound with the molecular formula C12H16O4. This compound is a phenylpropanoid, a primary alcohol, and a member of methoxybenzenes. It is functionally related to (E)-cinnamyl alcohol and is known for its significant antimicrobial and cytotoxic activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4,5-Trimethoxycinnamyl alcohol can be synthesized through various synthetic routes. One common method involves the reaction of 3,4,5-trimethoxybenzaldehyde with a suitable reagent to form the corresponding cinnamyl alcohol derivative. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol. The reaction is carried out under reflux conditions for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3,4,5-Trimethoxycinnamyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,4,5-Trimethoxycinnamyl alcohol has a wide range of applications in scientific research, including:

    Chemistry: Used as a synthetic precursor for the preparation of various phenylpropanoid derivatives and other organic compounds.

    Biology: Studied for its antimicrobial and cytotoxic properties, making it a potential candidate for developing new antimicrobial agents.

    Medicine: Investigated for its potential therapeutic effects, including its ability to inhibit acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in neurodegenerative diseases.

    Industry: Utilized as an intermediate in the synthesis of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxycinnamyl alcohol involves its interaction with various molecular targets and pathways. The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes. Its cytotoxic effects are linked to the induction of apoptosis in cancer cells through the activation of caspases and other apoptotic pathways.

Comparison with Similar Compounds

    3,4-Dimethoxycinnamyl alcohol: Lacks one methoxy group compared to 3,4,5-trimethoxycinnamyl alcohol.

    Cinnamyl alcohol: The parent compound without any methoxy substitutions.

    3,4,5-Trimethoxycinnamic acid: The oxidized form of this compound.

Uniqueness: this compound is unique due to its three methoxy groups, which enhance its biological activity and chemical reactivity. This structural feature distinguishes it from other similar compounds and contributes to its significant antimicrobial and cytotoxic properties.

Properties

IUPAC Name

(E)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-14-10-7-9(5-4-6-13)8-11(15-2)12(10)16-3/h4-5,7-8,13H,6H2,1-3H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZDDMDAKGIRCPP-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101284458
Record name trans-3,4,5-Trimethoxycinnamic alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101284458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30273-62-2, 1504-56-9
Record name trans-3,4,5-Trimethoxycinnamic alcohol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30273-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4,5-Trimethoxycinnamyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001504569
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-3,4,5-Trimethoxycinnamic alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101284458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4,5-trimethoxycinnamyl alcohol
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.663
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

3,4,5-Trimethoxycinnamic acid (1.5 g) was dissolved in THF (100 mL), triethylamine (0.64 mL) was added to the solution under ice cooling, and ethyl chlorocarbonate (0.44 mL) was then added dropwise thereto. After stirring the resultant mixture at room temperature for 1 hour, sodium borohydride (477 mg) was added to the mixture under ice cooling. After stirring the resultant mixture at room temperature for 1 hour, diluted hydrochloric acid was added to the reaction mixture to conduct extraction with chloroform. The resultant organic layer was washed with saturated brine, dried over anhydrous sodium sulfate and then concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (hexane:ethyl acetate=1:1) to obtain the title compound.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.44 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
477 mg
Type
reactant
Reaction Step Four
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0.64 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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